molecular formula C10H12N4O2 B12756419 Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- CAS No. 112500-68-2

Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)-

Cat. No.: B12756419
CAS No.: 112500-68-2
M. Wt: 220.23 g/mol
InChI Key: QJMXSZYSRJJKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . This reaction is particularly effective for pyrimidines containing electron-donating substituents at position 4.

Industrial Production Methods

In industrial settings, the synthesis of pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- can be scaled up using similar reaction conditions. The use of carboxylic anhydrides or acid chlorides for acylation, followed by cyclization under reflux with sodium methoxide in butanol, is a common approach .

Chemical Reactions Analysis

Types of Reactions

Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[2,3-d]pyrimidines .

Scientific Research Applications

Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Uniqueness

Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other pyrido[2,3-d]pyrimidines, it has shown promising results as an antiproliferative agent and kinase inhibitor .

Properties

CAS No.

112500-68-2

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

1,3-dimethyl-5-(methylamino)pyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N4O2/c1-11-8-7-6(4-5-12-8)13(2)10(16)14(3)9(7)15/h4-5H,1-3H3,(H,11,12)

InChI Key

QJMXSZYSRJJKGD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.